Enantiomeric Purity vs. Racemate
The (R)-configured compound (CAS 1449131-16-1) is supplied with a defined stereochemistry at the pyrrolidine 3-position. In contrast, the racemic mixture (CAS 178311-54-1) contains a 1:1 mixture of (R)- and (S)-enantiomers . The stereospecific (R)-configuration is critical for applications requiring enantioselective interactions, such as asymmetric catalysis or chiral drug design, where the opposite (S)-enantiomer (CAS 1523530-28-0) may exhibit divergent binding affinities or pharmacological profiles [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 178311-54-1); (S)-enantiomer (CAS 1523530-28-0) |
| Quantified Difference | 100% enantiomeric excess (ee) for target vs. 0% ee for racemate |
| Conditions | Commercial supplier specifications; stereochemistry controlled during synthesis |
Why This Matters
Procuring the defined (R)-enantiomer eliminates confounding variables in SAR studies and ensures reproducible chiral outcomes.
- [1] Kuujia. Cas no 1449131-16-1 ((R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride) Technical Datasheet. View Source
